molecular formula C20H26O6 B2534026 Montanin D CAS No. 68670-83-7

Montanin D

Cat. No.: B2534026
CAS No.: 68670-83-7
M. Wt: 362.422
InChI Key: BWDPEGUHIBSSSY-NZMLQMEOSA-N
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Description

Montanin D is a furanoid diterpene of the clerodane type, isolated from the bitter fraction of the aerial parts of Teucrium montanum L., a plant native to Bulgaria . This compound is known for its unique structure, which includes a furan ring and a γ-lactone, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

Montanin D undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Montanin D has several scientific research applications:

Mechanism of Action

The mechanism of action of Montanin D involves its interaction with various molecular targets and pathways. The furan ring and γ-lactone moiety in this compound are believed to play a crucial role in its biological activity. These structural features allow this compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Montanin D is part of a family of furanoid diterpenes, which includes compounds like Montanin A, Montanin B, and Montanin C . These compounds share a similar clerodane skeleton but differ in the functional groups attached to the core structure. For example:

The uniqueness of this compound lies in its specific combination of a furan ring and a γ-lactone, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2aR,5'S,5aS,6R,7R,9R,9aR)-5'-(furan-3-yl)-9-hydroxy-2a-(hydroxymethyl)-7-methylspiro[1,3,4,5,5a,7,8,9-octahydronaphtho[1,8a-b]oxete-6,3'-oxolane]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-12-7-16(22)20-11-25-18(20,10-21)5-2-3-15(20)19(12)8-14(26-17(19)23)13-4-6-24-9-13/h4,6,9,12,14-16,21-22H,2-3,5,7-8,10-11H2,1H3/t12-,14+,15-,16-,18+,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDPEGUHIBSSSY-NZMLQMEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C23COC2(CCCC3C14CC(OC4=O)C5=COC=C5)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]([C@@]23CO[C@@]2(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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